Imipramine-2,4,6,8-d4 Hydrochloride

Description

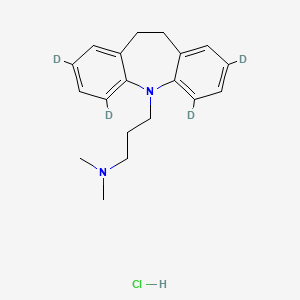

Structure

3D Structure of Parent

Properties

IUPAC Name |

N,N-dimethyl-3-(1,3,8,10-tetradeuterio-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2.ClH/c1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21;/h3-6,8-11H,7,12-15H2,1-2H3;1H/i3D,4D,10D,11D; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZXIYZZBJDEEP-PTAOTMHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=C2C(=C1)CCC3=CC(=CC(=C3N2CCCN(C)C)[2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662037 | |

| Record name | 3-[(2,4,6,8-~2~H_4_)-10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl]-N,N-dimethylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61361-33-9 | |

| Record name | 3-[(2,4,6,8-~2~H_4_)-10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl]-N,N-dimethylpropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Imipramine-2,4,6,8-d4 Hydrochloride

An In-Depth Technical Guide to Imipramine-2,4,6,8-d4 Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a deuterated analog of the tricyclic antidepressant imipramine. Designed for researchers, analytical chemists, and drug development professionals, this document delves into the compound's properties, its critical role in quantitative bioanalysis, and the pharmacological context of its parent compound. We will explore the causality behind its application as an internal standard and provide validated protocols for its use.

Introduction: The Significance of Isotopic Labeling

This compound is a stable isotope-labeled (SIL) version of Imipramine Hydrochloride.[1][2] In this molecule, four hydrogen atoms on the aromatic rings of the dibenz[b,f]azepine core have been replaced with deuterium, a stable, non-radioactive isotope of hydrogen.[1] While chemically identical to imipramine in terms of reactivity, its increased mass makes it an indispensable tool in modern analytical chemistry, particularly in mass spectrometry-based applications.[3]

Its primary and most crucial application is as an internal standard (IS) for the quantitative analysis of imipramine and its metabolites in complex biological matrices such as plasma, serum, and urine.[4][5][6] The use of a stable, isotopically labeled internal standard is considered the gold standard in quantitative mass spectrometry, a technique known as stable isotope dilution analysis. This method provides the highest degree of accuracy and precision by correcting for variability during sample preparation and instrumental analysis.[7]

Physicochemical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for method development, including the selection of appropriate solvents and storage conditions.

| Property | Value | Source(s) |

| Chemical Name | 5H-Dibenz[b,f]azepine-2,4,6,8-d4-5-propanamine, 10,11-dihydro-N,N-dimethyl-, monohydrochloride | [1][8] |

| CAS Number | 61361-33-9 | [2][8][9] |

| Molecular Formula | C₁₉H₂₁D₄ClN₂ | [2] |

| Molecular Weight | 320.89 g/mol | [1][2][8] |

| Appearance | White Solid | [8] |

| Storage Conditions | 2-8°C Refrigerator | [8] |

| Application | Internal standard for quantitative analysis, inhibitor of serotonin and norepinephrine transporters. | [2][3][8] |

Core Application: Quantitative Bioanalysis via LC-MS/MS

The therapeutic efficacy and safety of imipramine are linked to its plasma concentrations, necessitating therapeutic drug monitoring (TDM).[10] Stable isotope dilution analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Imipramine-d4 as an internal standard is the preferred method for this purpose.[11]

The Principle of Stable Isotope Dilution: A Self-Validating System

The core value of Imipramine-d4 lies in its ability to mimic the behavior of the unlabeled analyte (imipramine) throughout the analytical process. Because the deuterium label imparts a negligible change in chemical properties, the deuterated standard co-elutes chromatographically with the native compound and exhibits identical ionization efficiency and fragmentation patterns in the mass spectrometer. However, it is readily distinguishable by its higher mass.

Causality: By adding a known quantity of Imipramine-d4 to every sample at the very beginning of the workflow, it experiences the exact same procedural losses as the native imipramine during extraction, concentration, and injection. Any sample-to-sample variation is nullified because the final measurement is a ratio of the analyte signal to the internal standard signal. This ratio remains constant regardless of sample loss, ensuring unparalleled accuracy and precision.[7][12]

General Experimental Workflow

The process from sample acquisition to final data analysis follows a structured pathway, designed to ensure reproducibility and accuracy.

Caption: Workflow for quantitative analysis of imipramine.

Detailed Experimental Protocol: LC-MS/MS Quantification in Human Plasma

This protocol is a synthesized example based on established methodologies for the quantification of imipramine and its active metabolite, desipramine.[5][6][10]

1. Preparation of Standards and Internal Standard (IS) Solution:

-

Prepare a stock solution of Imipramine-d4 Hydrochloride in methanol at 100 µg/mL.

-

Create a working IS solution by diluting the stock solution with methanol to a final concentration of 150 ng/mL.[11]

-

Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with known concentrations of unlabeled imipramine.

2. Sample Preparation (Protein Precipitation):

-

Pipette 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the working IS solution (Imipramine-d4) to each tube and vortex briefly.

-

Add 150 µL of acetonitrile to precipitate proteins.[10]

-

Vortex vigorously for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.

-

Carefully transfer the supernatant to a new tube or a 96-well plate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

3. LC-MS/MS Conditions:

-

LC System: UPLC/HPLC system (e.g., Agilent 1200 series or equivalent).[5]

-

Column: C18 reversed-phase column (e.g., Zorbax SB-C18, 2.1 x 50 mm, 1.8 µm).[5]

-

Mobile Phase A: 0.1% formic acid in water.[5]

-

Mobile Phase B: 0.1% formic acid in acetonitrile.[5]

-

Gradient Elution: A typical gradient might start at 30% B, ramp to 80% B over several minutes, hold, and then return to initial conditions for equilibration.

-

Flow Rate: 0.4 mL/min.[5]

-

Column Temperature: 50°C.[5]

-

Injection Volume: 5 µL.[11]

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.[11]

-

Detection: Multiple Reaction Monitoring (MRM).

- Imipramine: Monitor a transition such as m/z 281.2 → 86.1.

- Imipramine-d4: Monitor the corresponding transition m/z 285.2 → 86.1 or m/z 285.2 → 90.1 depending on fragmentation. A common fragment for validation is m/z 238 for the d4-labeled parent ion.[6]

4. Data Analysis:

-

Integrate the peak areas for both the analyte (imipramine) and the internal standard (Imipramine-d4).

-

Calculate the peak area ratio (Imipramine Area / Imipramine-d4 Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration for the calibration standards using a weighted linear regression model.[10]

-

Determine the concentration of imipramine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Pharmacological Context of the Parent Compound: Imipramine

While Imipramine-d4 is used as an analytical tool, its relevance is derived from the therapeutic importance of its parent compound. Imipramine is a tricyclic antidepressant (TCA) that has been used for decades to treat major depressive disorder and other conditions.[13][14]

Mechanism of Action

Imipramine exerts its therapeutic effects primarily by inhibiting the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[15] It blocks the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to increased concentrations of these neurotransmitters in the brain, which is believed to alleviate depressive symptoms.[13][16] As a tertiary amine TCA, it is a more potent inhibitor of serotonin reuptake compared to its secondary amine metabolite, desipramine, which shows more selectivity for norepinephrine.[14][17]

Synaptic Action Pathway

The following diagram illustrates the mechanism by which imipramine modulates neurotransmitter levels at the synapse.

Caption: Imipramine blocks SERT and NET at the presynaptic terminal.

Metabolism

Imipramine undergoes extensive first-pass metabolism in the liver, primarily via cytochrome P450 enzymes like CYP2C19, CYP1A2, and CYP2D6.[18][19] The major metabolic pathway is N-demethylation to form desipramine, which is also a pharmacologically active antidepressant.[19][20] Other pathways include hydroxylation to 2-hydroxyimipramine, followed by glucuronide conjugation for excretion.[20][21] Because both imipramine and desipramine are active, quantitative methods often measure both compounds simultaneously.[4][6]

Synthesis Overview

The synthesis of imipramine hydrochloride typically involves the alkylation of 10,11-dihydro-5H-dibenz[b,f]azepine (iminodibenzyl) with 3-dimethylaminopropyl chloride in the presence of a strong base like sodium amide.[22] The resulting imipramine base is then treated with hydrochloric acid in an organic solvent to form the hydrochloride salt.[23] The synthesis of Imipramine-2,4,6,8-d4 would follow a similar pathway, utilizing a deuterated iminodibenzyl precursor or employing a specific acid-catalyzed deuterium exchange reaction on the final molecule.[7]

Conclusion

This compound is more than just a labeled compound; it is a precision tool that underpins the accuracy and reliability of critical bioanalytical assays. Its role as an internal standard in stable isotope dilution analysis allows researchers and clinicians to confidently measure imipramine concentrations for therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology. Understanding its properties and the rationale behind its application is essential for any scientist working in drug metabolism and quantitative analysis.

References

-

Britannica. Imipramine | Uses, Mechanism of Action, & Side Effects. [Link]

-

Wikipedia. Imipramine. [Link]

-

Speedy Pharmacology. Pharmacology of Imipramine (Tofranil) ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube. [Link]

-

Gram, L. F. (1988). Imipramine: a model substance in pharmacokinetic research. Acta Psychiatrica Scandinavica Supplementum, 345, 81-84. [Link]

-

WebMD. Imipramine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]

-

Sutfin, T. A., et al. (1984). Clinical pharmacokinetics of imipramine and desipramine. Clinical Pharmacokinetics, 9(3), 197-217. [Link]

-

Patsnap Synapse. What is the mechanism of Imipramine Hydrochloride? [Link]

-

Sutfin, T. A., et al. (1984). Multiple-dose pharmacokinetics of imipramine and its major active and conjugated metabolites in depressed patients. Journal of Clinical Psychopharmacology, 4(2), 79-86. [Link]

-

ClinPGx. Imipramine/Desipramine Pathway, Pharmacokinetics. [Link]

-

Narasimhachari, N., et al. (1981). Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry. Biological Psychiatry, 16(10), 937-944. [Link]

-

Kim, H. Y., et al. (2015). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry. Journal of Chromatographic Science, 53(7), 1145-1151. [Link]

-

Khan, I., et al. (2022). Development and validation of spectrophotometric method for determination of imipramine hydrochloride in tablets (solid materials). Journal of the Indian Chemical Society, 99(11), 100747. [Link]

-

Amini, M., et al. (2012). A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies. Journal of Pharmaceutical Analysis, 2(3), 223-227. [Link]

-

Claeys, M., Muscettola, G., & Markey, S. P. (1976). Simultaneous measurement of imipramine and desipramine by selected ion recording with deuterated internal standards. Biological Mass Spectrometry, 3(3), 110-116. [Link]

-

Sasaki, Y., & Baba, S. (1988). Simultaneous determination of imipramine, desipramine and their deuterium-labelled analogues in biological fluids by capillary gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 426, 93-101. [Link]

-

Nalawade, A. S., et al. (2025). RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. Indian Journal of Pharmaceutical Education and Research, 59(1s), S283-S291. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 45039559, this compound. [Link]

-

Raju, N. J., & Srikantha, B. (2012). RP-HPLC Estimation of Imipramine Hydrochloride and Diazepam in Tablets. Indian Journal of Pharmaceutical Sciences, 74(4), 358-361. [Link]

-

Sasaki, Y., & Baba, S. (1988). Simultaneous determination of imipramine, desipramine and their deuterium-labelled analogues in biological fluids by capillary gas chromatography-mass spectrometry. Journal of Chromatography, 426(1), 93-101. [Link]

-

Pharmaffiliates. This compound. [Link]

-

Eaddy, J. S., et al. (2014). Variability in Metabolism of Imipramine and Desipramine Using Urinary Excretion Data. Journal of Analytical Toxicology, 38(5), 268-274. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3696, Imipramine. [Link]

-

Narasimhachari, N., & Friedel, R. O. (1981). Unsuspected impurities in imipramine and desipramine standards and pharmaceutical formulations. Clinical Chemistry, 27(2), 343-344. [Link]

-

Mahboubi-Rabbani, M., et al. (2025). A Review on Tricyclic Antidepressants Synthesis Methods. International Journal of New Chemistry, 12(2), 193-205. [Link]

-

Kaya, D. N., & Sesalan, B. S. (2025). A new water-soluble silicon phthalocyanine that catalyzes the photodegradation of pollutant dyes. Turkish Journal of Chemistry. [Link]

-

Li, X., et al. (2024). High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum. Future Science OA, 10(9), FSO1009. [Link]

-

Eap, C. B., et al. (1995). Simultaneous determination of imipramine and its metabolite desipramine in human plasma by capillary gas chromatography with mass-selective detection. Journal of Chromatography B: Biomedical Applications, 669(2), 293-300. [Link]

- Google Patents.

-

Hossain, M. S., et al. (2022). Interaction of TX-100 and Antidepressant Imipramine Hydrochloride Drug Mixture: Surface Tension, 1H NMR, and FT-IR Investigation. Molecules, 27(5), 1690. [Link]

- Google Patents.

Sources

- 1. This compound | C19H25ClN2 | CID 45039559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Simultaneous determination of imipramine and its metabolite desipramine in human plasma by capillary gas chromatography with mass-selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sci-hub.st [sci-hub.st]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. This compound | LGC Standards [lgcstandards.com]

- 10. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. High-performance liquid chromatography-tandem mass spectrometry was used to measure 20 antidepressants in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sci-Hub. Simultaneous determination of imipramine, desipramine and their deuterium-labelled analogues in biological fluids by capillary gas chromatography-mass spectrometry / Journal of Chromatography B: Biomedical Sciences and Applications, 1988 [sci-hub.st]

- 13. Imipramine | Uses, Mechanism of Action, & Side Effects | Britannica [britannica.com]

- 14. Imipramine - Wikipedia [en.wikipedia.org]

- 15. What is the mechanism of Imipramine Hydrochloride? [synapse.patsnap.com]

- 16. Imipramine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 17. Imipramine | C19H24N2 | CID 3696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. m.youtube.com [m.youtube.com]

- 19. ClinPGx [clinpgx.org]

- 20. Imipramine: a model substance in pharmacokinetic research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Multiple-dose pharmacokinetics of imipramine and its major active and conjugated metabolites in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. IMIPRAMINE synthesis - chemicalbook [chemicalbook.com]

- 23. WO2009047796A1 - Polymorphs of imipramine hydrochloride and pamoate salt - Google Patents [patents.google.com]

Foreword: The Strategic Value of Isotopic Labeling in Pharmaceutical Sciences

An In-Depth Technical Guide to the Synthesis and Characterization of Imipramine-2,4,6,8-d4 HCl

In the landscape of modern drug development and clinical analysis, precision is paramount. The incorporation of stable isotopes, such as deuterium (²H or D), into active pharmaceutical ingredients (APIs) is a cornerstone of this precision. Deuteration is not merely an academic exercise; it is a strategic tool that unlocks deeper insights into a drug's metabolic fate and enhances the accuracy of quantitative bioanalysis.

This guide focuses on a specific, high-value isotopologue: Imipramine-2,4,6,8-d4 Hydrochloride . Imipramine, a tricyclic antidepressant, is extensively metabolized in the liver, primarily through N-demethylation and aromatic hydroxylation[1]. By strategically replacing four hydrogen atoms on the aromatic rings with deuterium, we create a molecule that is chemically identical in its pharmacological action but physically distinguishable by mass-sensitive analytical instruments. This distinction is critical for its primary application as an internal standard in pharmacokinetic and metabolic studies, ensuring unparalleled accuracy in quantifying the parent drug in complex biological matrices[2][3][4]. This guide provides a comprehensive overview of its synthesis, characterization, and the scientific rationale underpinning its use.

Part 1: The Synthetic Pathway - A Deliberate Approach to Deuteration

The synthesis of Imipramine-d4 HCl is a multi-step process that requires careful control over reaction conditions. The key is to introduce the deuterium labels at a stable and strategic point in the synthetic route. Our approach focuses on deuterating the iminodibenzyl core before the addition of the dimethylaminopropyl sidechain. This strategy is advantageous as the iminodibenzyl intermediate is highly stable, and the subsequent alkylation reaction does not risk isotopic scrambling.

Synthetic Workflow Overview

Caption: Synthetic route for Imipramine-2,4,6,8-d4 HCl.

Experimental Protocol: Synthesis

Step 1: Deuteration of Iminodibenzyl

-

Rationale: The electron-rich aromatic rings of the iminodibenzyl core are susceptible to electrophilic substitution. Using a strong deuterated acid like D₂SO₄ drives the hydrogen-deuterium (H/D) exchange at the ortho and para positions relative to the activating amine bridge.

-

Procedure:

-

To a sealed, heavy-walled reaction vessel, add Iminodibenzyl (1.0 eq).

-

Carefully add a solution of 98% Deuterated Sulfuric Acid (D₂SO₄) in Deuterium Oxide (D₂O) (5.0 eq).

-

Heat the mixture to 100-120°C with vigorous stirring for 24-48 hours.

-

Monitor the reaction progress by taking small aliquots, quenching with H₂O, extracting with ethyl acetate, and analyzing by GC-MS to confirm the incorporation of four deuterium atoms.

-

Upon completion, cool the reaction mixture and slowly pour it over crushed ice.

-

Neutralize the solution carefully with a base (e.g., Na₂CO₃) until pH > 8.

-

Extract the product, Iminodibenzyl-d4, with dichloromethane, dry the organic layer over anhydrous MgSO₄, and concentrate under reduced pressure to yield the deuterated intermediate.

-

Step 2: N-Alkylation

-

Rationale: A strong, non-nucleophilic base like Sodium Hydride (NaH) is used to deprotonate the secondary amine of the iminodibenzyl-d4 core, forming a potent nucleophile. This anion then readily attacks the electrophilic carbon of 3-dimethylamino-1-propyl chloride.

-

Procedure:

-

Dissolve Iminodibenzyl-d4 (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.

-

Cool the solution to 0°C and add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Allow the mixture to stir at room temperature for 1 hour.

-

Add a solution of 3-dimethylamino-1-propyl chloride (1.1 eq) in anhydrous THF dropwise.

-

Heat the reaction to reflux and maintain for 4-6 hours.

-

Cool to room temperature and quench the reaction by the slow addition of water.

-

Extract the crude Imipramine-d4 free base into ethyl acetate, wash with brine, dry over MgSO₄, and concentrate in vacuo.

-

Step 3: Salt Formation and Purification

-

Rationale: Conversion to the hydrochloride salt enhances the compound's stability and water solubility, making it suitable for formulation and storage. Recrystallization is a critical final step to achieve high chemical and isotopic purity.

-

Procedure:

-

Dissolve the crude Imipramine-d4 free base in anhydrous diethyl ether.

-

Add a 2M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Collect the resulting solid by vacuum filtration and wash with cold diethyl ether.

-

Recrystallize the solid from a suitable solvent system (e.g., ethanol/ether) to yield Imipramine-2,4,6,8-d4 HCl as a white to off-white crystalline solid[5].

-

Part 2: Comprehensive Characterization - A Self-Validating System

Characterization is not merely a quality control checkpoint; it is the validation of the synthetic process. Each analytical technique provides a piece of the puzzle, and together they confirm the structure, purity, and isotopic enrichment of the final product.

Characterization Workflow

Caption: Multi-technique approach for product validation.

Mass Spectrometry (MS)

MS is the definitive technique for confirming isotopic incorporation. The addition of four deuterium atoms results in a predictable mass increase of approximately 4 Da compared to the unlabeled standard.

-

Rationale: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. ESI is often preferred for LC-MS applications as it provides a clear protonated molecular ion [M+H]⁺. The mass difference between the labeled and unlabeled compound is the most direct evidence of successful deuteration.

-

Expected Results: A comparison of the mass spectra of imipramine and its d4 analogue will show a clear shift. The primary fragment ion, resulting from the cleavage of the dimethylaminopropyl sidechain, will also exhibit this +4 Da shift, confirming the label is on the tricyclic core.

| Analyte | Molecular Formula | Molecular Weight | Expected [M+H]⁺ (m/z) | Key Fragment Ion (m/z) |

| Imipramine HCl | C₁₉H₂₄N₂·HCl | 316.87 | 281.20[6] | 58 (C₃H₈N⁺) |

| Imipramine-d4 HCl | C₁₉H₂₀D₄N₂·HCl | 320.89[7] | 285.22 | 58 (C₃H₈N⁺) |

A scientific diagram in the literature explicitly shows the EI mass spectra of both imipramine and (2,4,6,8)-2H4-imipramine, providing a direct visual reference for this expected mass shift[8].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unambiguous information about the precise location of the deuterium labels.

-

Rationale: In ¹H NMR, deuterium is "silent." Therefore, the protons at positions 2, 4, 6, and 8 will be absent from the spectrum of the deuterated compound. Conversely, ²H NMR (Deuterium NMR) will show signals corresponding to the positions where deuterium has been incorporated.

-

¹H NMR Analysis: The complex aromatic region of the unlabeled imipramine spectrum (typically ~7.0-7.4 ppm) will be significantly simplified in the d4 analogue[9]. The disappearance of specific multiplets corresponding to the H-2, H-4, H-6, and H-8 protons serves as conclusive evidence of successful and specific deuteration. All other signals (aliphatic bridge, sidechain) should remain intact.

-

²H NMR Analysis: This technique directly detects the deuterium nuclei. A spectrum acquired in a non-deuterated solvent (e.g., CHCl₃) will show peaks in the aromatic region, confirming the presence and chemical environment of the deuterium labels.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for determining chemical purity.

-

Rationale: The primary purpose of HPLC is to separate the target compound from any starting materials, by-products, or other impurities. For isotopically labeled compounds, the retention time in reversed-phase HPLC is not expected to differ significantly from the unlabeled analogue. The small change in polarity due to deuteration has a negligible effect on retention.

-

Protocol: Purity Analysis

-

System: HPLC with UV Detector.

-

Column: C18, 5 µm, 4.6 x 150 mm.

-

Mobile Phase: A mixture of phosphate buffer and acetonitrile (e.g., 60:40 v/v), pH adjusted to 3.5[10].

-

Detection: UV at 251 nm[12].

-

Quantification: Purity is assessed by peak area percentage. The final product must demonstrate chemical purity of ≥98%[7].

-

| Parameter | Typical Condition | Rationale |

| Column | C18 (Reversed-Phase) | Good retention and separation for lipophilic compounds like imipramine[10]. |

| Mobile Phase | Acetonitrile/Phosphate Buffer | Provides good peak shape and resolution. Acidic pH ensures the amine is protonated[11]. |

| Detector | UV at 251 nm | Imipramine has a strong chromophore, allowing for sensitive detection[12]. |

| Internal Standard | Trimipramine | A structurally similar compound used for robust quantification in bioanalytical methods[10]. |

Part 3: Application & The Kinetic Isotope Effect

The principal application of Imipramine-2,4,6,8-d4 HCl is as an internal standard for quantitative analysis by GC-MS or LC-MS[2][3]. It is added to biological samples (e.g., plasma, urine) at a known concentration before sample preparation. Because it is chemically identical to the analyte, it experiences the same extraction losses and ionization suppression/enhancement in the mass spectrometer. By measuring the ratio of the analyte's signal to the internal standard's signal, one can calculate the analyte's concentration with high precision and accuracy.

Interestingly, deuteration can sometimes alter the rate of drug metabolism, a phenomenon known as the Kinetic Isotope Effect (KIE) [13]. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. If the cleavage of a C-H bond is the rate-limiting step in a metabolic pathway, replacing H with D can slow that reaction down.

For Imipramine-2,4,6,8-d4, the deuteration is on the aromatic rings. One of imipramine's metabolic pathways is aromatic hydroxylation[14]. However, studies have shown that for imipramine, deuteration on the aromatic rings has little to no effect on its metabolic clearance, whereas deuteration on the N-methyl group significantly slows N-demethylation[14]. This demonstrates the site-specific impact of deuteration and underscores the importance of choosing labeling positions that will not inadvertently alter the metabolic profile when the compound is intended to be a simple tracer or internal standard.

Metabolic Pathways & The Isotope Effect

Caption: Imipramine metabolism and the site-specific Kinetic Isotope Effect.

Conclusion

The synthesis and characterization of Imipramine-2,4,6,8-d4 HCl is a testament to the power of applied organic chemistry and analytical science in advancing pharmaceutical research. This isotopically labeled molecule is not just a chemical curiosity but a precision tool that enables researchers to conduct high-fidelity pharmacokinetic and toxicokinetic studies. The methodologies described herein represent a robust and validated pathway to producing a high-purity standard, underpinned by a clear scientific rationale for every choice, from the synthetic strategy to the final analytical confirmation.

References

-

Taylor, I. W., Ioannides, C., Sacra, P., Turner, J. C., & Parke, D. V. (1983). Effect of deuteration of imipramine on its pharmacokinetic properties in the rat. Biochemical Pharmacology, 32(4), 641–647. [Link]

-

Sasaki, Y., & Baba, S. (1988). Simultaneous Determination of Imipramine, Desipramine and Their Deuterium-Labelled Analogues in Biological Fluids by Capillary Gas Chromatography-Mass Spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 426(1), 93–101. [Link]

-

Bahrami, G., & Mirzaeei, S. (2005). A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies. Research in Pharmaceutical Sciences, 1(1), 21-26. [Link]

-

Hishinuma, T., Suzuki, A., & Yoshida, T. (2014). Variability in Metabolism of Imipramine and Desipramine Using Urinary Excretion Data. Journal of Analytical Toxicology, 38(6), 331–337. [Link]

-

Reddy, B. C., Reddy, V. C., & Reddy, K. S. (2024). RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. Research Journal of Pharmacy and Technology, 17(7), 3045-3051. [Link]

-

Garland, W. A., & Kennish, R. J. (1981). Isotope Dilution Gas Chromatographic-Mass Spectrometric Measurement of Tricyclic Antidepressant Drugs. ResearchGate. Retrieved January 16, 2026, from [Link]

-

Narasimhachari, N., Saady, J., & Friedel, R. O. (1981). Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry. Biological Psychiatry, 16(10), 937–944. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0001848). hmdb.ca. Retrieved January 16, 2026, from [Link]

-

Hossain, M. A., Akter, S., & Rahman, M. M. (2022). Interaction of TX-100 and Antidepressant Imipramine Hydrochloride Drug Mixture: Surface Tension, 1H NMR, and FT-IR Investigation. Molecules, 27(5), 1667. [Link]

-

Bioscientia. (2023). Deuterated Drugs. bioscientia.de. Retrieved January 16, 2026, from [Link]

-

Rahman, M. M., Das, S., & Hossain, M. A. (2020). Mass Spectrometry Imaging Combined with Sparse Autoencoder Method Reveals Altered Phosphorylcholine Distribution in Imipramine Treated Wild-Type Mice Brains. International Journal of Molecular Sciences, 21(15), 5483. [Link]

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Simultaneous determination of imipramine, desipramine and their deuterium-labelled analogues in biological fluids by capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. mdpi.com [mdpi.com]

- 7. isotope.com [isotope.com]

- 8. researchgate.net [researchgate.net]

- 9. Interaction of TX-100 and Antidepressant Imipramine Hydrochloride Drug Mixture: Surface Tension, 1H NMR, and FT-IR Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijper.org [ijper.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. bioscientia.de [bioscientia.de]

- 14. Effect of deuteration of imipramine on its pharmacokinetic properties in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of deuterated imipramine

An In-depth Technical Guide on the Core Physical and Chemical Properties of Deuterated Imipramine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic replacement of hydrogen with its stable, heavier isotope, deuterium, represents a sophisticated approach in modern medicinal chemistry to optimize the pharmacokinetic profiles of established drugs. This guide provides a comprehensive technical overview of the physical and chemical properties of deuterated imipramine. Imipramine, a cornerstone tricyclic antidepressant, undergoes extensive hepatic metabolism, which contributes to inter-individual variability in clinical response. Deuteration at specific metabolically labile sites can attenuate this process via the kinetic isotope effect (KIE). Herein, we dissect the molecular properties of deuterated imipramine, contrasting them with the parent compound, and provide detailed experimental frameworks for its characterization and metabolic assessment. This document is intended to serve as a foundational resource for scientists engaged in the research and development of isotopically modified pharmaceuticals.

The Scientific Rationale: Leveraging the Kinetic Isotope Effect

Imipramine's therapeutic efficacy is primarily attributed to its inhibition of serotonin and norepinephrine reuptake. However, its clinical utility is often complicated by extensive first-pass metabolism.[1][2] The primary metabolic pathways include N-demethylation to its active metabolite, desipramine, and aromatic hydroxylation. These reactions are predominantly catalyzed by cytochrome P450 (CYP) isoenzymes, particularly CYP1A2, CYP2C19, CYP3A4 for demethylation, and CYP2D6 for hydroxylation.[3][4][5]

The fundamental principle underpinning the utility of deuterated imipramine is the Kinetic Isotope Effect (KIE) . The covalent bond between carbon and deuterium (C-D) is stronger and possesses a lower vibrational zero-point energy than the corresponding carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-determining step are significantly slower when deuterium is substituted at that position. By selectively deuterating the N-methyl groups of imipramine, the rate of N-demethylation can be substantially reduced. This metabolic "shielding" can lead to a slower rate of systemic clearance, a longer plasma half-life, and enhanced bioavailability, potentially resulting in a more predictable dose-response relationship and a reduced side-effect profile.[6]

Comparative Physicochemical Properties: Imipramine vs. Deuterated Imipramine

While the metabolic profile of deuterated imipramine is significantly altered, its fundamental physicochemical properties remain largely analogous to the parent compound. This is because isotopic substitution is a subtle modification that does not materially affect properties governed by overall molecular structure, such as acidity, lipophilicity, or solubility.

Table 1: Comparison of Core Physicochemical Properties

| Property | Imipramine | Deuterated Imipramine (e.g., Imipramine-d6) | Scientific Rationale for Change/Similarity |

| Molecular Formula | C₁₉H₂₄N₂ | C₁₉H₁₈D₆N₂ | Replacement of 6 hydrogen atoms on the N,N-dimethyl groups with deuterium. |

| Molecular Weight | 280.41 g/mol [7] | 286.44 g/mol [8] | Additive mass of six deuterium atoms (approx. 6.04 Da). |

| pKa (tertiary amine) | ~9.5[9] | Expected to be virtually identical to imipramine. | Deuterium has a negligible electronic effect on the basicity of the distal tertiary amine. |

| LogP (Octanol/Water) | ~4.8[10] | Expected to be virtually identical to imipramine. | Lipophilicity is governed by overall molecular structure and polarity, which is minimally affected by isotopic substitution. |

| Melting Point (HCl Salt) | 174-175 °C[7][11] | Expected to be very similar to imipramine HCl. | Macroscopic properties like crystal lattice energy are generally not significantly impacted by isotopic substitution. |

| Aqueous Solubility (HCl Salt) | Freely soluble in water[11][12] | Expected to be freely soluble in water. | The high polarity of the hydrochloride salt form dictates its aqueous solubility, a feature unchanged by deuteration. |

Analytical Confirmation and Characterization

Rigorous analytical chemistry is paramount to confirm the successful synthesis, isotopic enrichment, and purity of deuterated imipramine. Each technique provides a unique and complementary piece of evidence.

Mass Spectrometry (MS)

Mass spectrometry is the definitive technique for confirming deuteration.

-

Function: To verify the increase in molecular mass corresponding to the number of incorporated deuterium atoms.

-

Methodology: High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, allowing for unambiguous confirmation of the molecular formula. For Imipramine-d6, the molecular ion peak should be observed at an m/z corresponding to C₁₉H₁₈D₆N₂.

-

Validation: Tandem MS (MS/MS) can be employed to fragment the molecule. The resulting fragmentation pattern, when compared to that of unlabeled imipramine, can help confirm the location of the deuterium labels. For instance, fragmentation involving the loss of a deuterated methyl group would show a characteristic mass shift.[13][14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and is crucial for verifying the precise location of deuterium incorporation.

-

¹H NMR (Proton NMR): The most direct evidence of successful deuteration is the disappearance or significant reduction in the signal intensity of the protons that have been replaced. For Imipramine-d6, the singlet corresponding to the six protons of the N(CH₃)₂ group would be absent.

-

²H NMR (Deuterium NMR): This experiment directly detects the deuterium nuclei, providing unequivocal proof of deuteration. A signal will appear at the chemical shift corresponding to the position of the deuterium atoms.[16]

-

¹³C NMR (Carbon-13 NMR): Carbon atoms bonded to deuterium exhibit two key changes: the signal will be split into a multiplet due to C-D coupling, and it may experience a slight upfield shift (isotope effect).

Experimental Protocol: Assessing Metabolic Stability

To experimentally validate the efficacy of deuteration, an in vitro metabolic stability assay using liver microsomes is the industry-standard approach. This protocol provides a self-validating system by directly comparing the deuterated and non-deuterated compounds under identical conditions.

Diagram: Workflow for In Vitro Metabolic Stability Assay

Caption: A standard experimental workflow for evaluating and comparing the metabolic stability of a parent drug and its deuterated analog.

Step-by-Step Methodology

-

Reagent Preparation:

-

Causality: Stock solutions (e.g., 10 mM in DMSO) are prepared to ensure accurate and reproducible dilutions. The final concentration of the test compound (e.g., 1 µM) is kept well below the expected Km of the metabolizing enzymes to ensure first-order kinetics.

-

Prepare a microsomal suspension (e.g., 0.5 mg/mL Human Liver Microsomes) in a phosphate buffer (pH 7.4) to mimic physiological conditions.

-

Prepare an NADPH regenerating system (containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase). Causality: CYP450 enzymes are NADPH-dependent. A regenerating system provides a sustained supply of the cofactor, ensuring the reaction does not prematurely stop due to cofactor depletion.

-

-

Incubation Protocol:

-

Aliquot the microsomal suspension into tubes and add the test compounds (imipramine and deuterated imipramine in separate experiments). Pre-incubate at 37°C for ~5 minutes to allow the system to reach thermal equilibrium.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This is considered Time = 0.

-

-

Time-Point Sampling and Reaction Quenching:

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the reaction mixture.

-

Immediately add it to a tube containing a cold 'stop solution,' typically 2-3 volumes of acetonitrile containing a stable, structurally similar internal standard (e.g., desipramine-d4). Causality: Cold acetonitrile serves two critical functions: it instantly denatures the microsomal enzymes, halting the reaction, and it precipitates the proteins, clarifying the sample for analysis. The internal standard corrects for variations in sample processing and instrument response.

-

-

Sample Processing and Analysis:

-

Vortex the quenched samples thoroughly and centrifuge at high speed (e.g., >10,000 x g) to pellet the precipitated proteins.

-

Transfer the supernatant to a 96-well plate or autosampler vials for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method must be optimized to separate the analyte from metabolites and quantify it accurately.

-

-

Data Analysis and Interpretation:

-

Quantify the peak area ratio of the analyte to the internal standard at each time point.

-

Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

-

Plot the natural logarithm (ln) of the "% remaining" versus time. The slope of this line is the elimination rate constant (-k).

-

Calculate the half-life (t½) as 0.693 / k .

-

Trustworthiness: The deuterated compound is expected to have a significantly shallower slope and therefore a longer calculated half-life, providing direct, quantitative evidence of metabolic stabilization due to the kinetic isotope effect.

-

Chemical Stability and Storage

The chemical stability of deuterated imipramine is expected to be identical to, or slightly greater than, that of imipramine. The increased strength of the C-D bond does not introduce any new pathways for degradation. As with imipramine hydrochloride, the deuterated analogue should be stored as a solid in a tightly closed container at room temperature, protected from light and moisture to prevent gradual discoloration and degradation.[10][12]

Conclusion

Deuterated imipramine serves as a classic example of successful pharmacokinetic modulation through isotopic substitution. Its core physical and chemical properties, such as pKa, LogP, and solubility, are fundamentally unchanged from the parent drug, ensuring that its interaction with biological targets remains the same. However, the increased strength of the carbon-deuterium bond provides a powerful tool to selectively dampen metabolic pathways, specifically N-demethylation. This alteration leads to a demonstrably longer metabolic half-life and has the potential to translate into a more favorable and predictable clinical profile. The analytical and experimental workflows detailed in this guide provide a robust framework for the characterization and validation of deuterated imipramine and other similarly modified drug candidates.

References

-

Taylor, I. W., et al. (1983). Effect of deuteration of imipramine on its pharmacokinetic properties in the rat. Biochemical Pharmacology, 32(4), 641-7. [Link]

-

Sasaki, Y., & Baba, S. (1988). Simultaneous Determination of Imipramine, Desipramine and Their Deuterium-Labelled Analogues in Biological Fluids by Capillary Gas Chromatography-Mass Spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 426(1), 93-101. [Link]

-

Chaudhuri, N. K., & Ball, T. J. (1981). Synthesis of imipramine labelled with four deuterium atoms in 10, 11 positions. Journal of Labelled Compounds and Radiopharmaceuticals, 18(8), 1189-1196. [Link]

-

Lynch, T., & Clark, C. (2014). Variability in Metabolism of Imipramine and Desipramine Using Urinary Excretion Data. Journal of Analytical Toxicology, 38(5), 260-265. [Link]

-

Baba, S., et al. (1983). Synthesis of Deuterium-labeled Desipramine through Acid-catalyzed Exchange Reactions and the Stability of Deuterium Labeling. Radioisotopes, 32(12), 626-631. [Link]

-

PharmGKB. (n.d.). Imipramine/Desipramine Pathway, Pharmacokinetics. PharmGKB. [Link]

-

Wilson, J. M., et al. (1987). Simultaneous measurement of secondary and tertiary tricyclic antidepressants by GC/MS chemical ionization. Clinical Chemistry, 33(10), 1838-1841. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3696, Imipramine. PubChem. [Link]

-

Sutfin, T. A., & Jusko, W. J. (1990). Clinical pharmacokinetics of imipramine and desipramine. Clinical Pharmacokinetics, 18(4), 267-304. [Link]

-

Gram, L. F. (1988). Imipramine: a model substance in pharmacokinetic research. Acta Psychiatrica Scandinavica. Supplementum, 345, 81-4. [Link]

-

World Health Organization. (n.d.). Imipramine hydrochloride (Imipramini hydrochloridum). WHO International Pharmacopoeia. [Link]

-

Lemoine, T., & Cresteil, T. (1993). Major pathway of imipramine metabolism is catalyzed by cytochromes P-450 1A2 and P-450 3A4 in human liver. Molecular Pharmacology, 43(5), 827-32. [Link]

-

The Merck Index Online. (n.d.). Imipramine. Royal Society of Chemistry. [Link]

-

Wikipedia. (n.d.). Imipramine. Wikipedia.org. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8228, Imipramine Hydrochloride. PubChem. [Link]

-

Khan, M. I., et al. (2022). Interaction of TX-100 and Antidepressant Imipramine Hydrochloride Drug Mixture: Surface Tension, 1H NMR, and FT-IR Investigation. Molecules, 27(5), 1686. [Link]

-

Narasimhachari, N., et al. (1981). Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry. Biological Psychiatry, 16(10), 937-44. [Link]

-

ResearchGate. (n.d.). El mass spectra of imipramine (A), (2,4,6,8)-2H4-imipramine (B), and amitriptyline (C). ResearchGate. [Link]

Sources

- 1. Clinical pharmacokinetics of imipramine and desipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Imipramine: a model substance in pharmacokinetic research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. ClinPGx [clinpgx.org]

- 5. Major pathway of imipramine metabolism is catalyzed by cytochromes P-450 1A2 and P-450 3A4 in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of deuteration of imipramine on its pharmacokinetic properties in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. IMIPRAMINE CAS#: 50-49-7 [m.chemicalbook.com]

- 8. Imipramine-d6 | CAS 65100-45-0 | LGC Standards [lgcstandards.com]

- 9. Interaction of TX-100 and Antidepressant Imipramine Hydrochloride Drug Mixture: Surface Tension, 1H NMR, and FT-IR Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Imipramine | C19H24N2 | CID 3696 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Imipramine [drugfuture.com]

- 12. cdn.who.int [cdn.who.int]

- 13. Simultaneous determination of imipramine, desipramine and their deuterium-labelled analogues in biological fluids by capillary gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantitative mapping of metabolites of imipramine and desipramine in plasma samples by gas chromatographic-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. jstage.jst.go.jp [jstage.jst.go.jp]

A Technical Guide to the Application of Imipramine-d4 Hydrochloride in Quantitative Bioanalysis

Prepared by: Gemini, Senior Application Scientist

Abstract

Imipramine hydrochloride is a first-generation tricyclic antidepressant (TCA) that primarily functions by inhibiting the reuptake of serotonin and norepinephrine at the synaptic cleft.[1][2][3] Its deuterated analog, Imipramine-d4 hydrochloride, while possessing a virtually identical pharmacological and physicochemical profile, serves a distinct and critical purpose in the laboratory. This guide elucidates the mechanism of action of imipramine from a pharmacological perspective and details the core application of Imipramine-d4 hydrochloride as a stable isotope-labeled internal standard (SIL-IS) for high-fidelity quantification in bioanalytical assays. We will explore the principles underpinning the use of SIL-IS, provide a detailed experimental protocol for liquid chromatography-tandem mass spectrometry (LC-MS/MS), and present the scientific rationale for its superiority in ensuring data integrity for researchers, toxicologists, and drug development professionals.

The Pharmacological Basis: Imipramine's Mechanism of Action

To comprehend the analytical application of its deuterated analog, one must first understand the biological activity of imipramine itself. Discovered in the 1950s, imipramine was the first TCA and marked a significant milestone in the treatment of major depressive disorder.[1][4]

Primary Antidepressant Action: Neurotransmitter Reuptake Inhibition

The principal therapeutic effect of imipramine is attributed to its ability to block the reuptake of key monoamine neurotransmitters, specifically norepinephrine (NE) and serotonin (5-HT), from the synaptic cleft back into the presynaptic neuron.[3][5][6] It achieves this by binding to and inhibiting the serotonin transporter (SERT) and the norepinephrine transporter (NET).[7] This blockade leads to an increased concentration of these neurotransmitters in the synapse, enhancing and prolonging their signaling activity, which is believed to correct the neurochemical imbalances associated with depression.[1][2] While it inhibits both transporters, imipramine shows a higher affinity for SERT compared to NET.[7]

Secondary Receptor Antagonism

In addition to its primary action, imipramine is a non-selective agent that interacts with several other neurotransmitter receptors.[4][5] This activity is largely responsible for its side-effect profile:

-

Muscarinic Acetylcholine Receptors: Antagonism leads to common anticholinergic side effects like dry mouth, blurred vision, and constipation.[1][4]

-

Histamine H1 Receptors: Blockade contributes to sedative and hypnotic effects.[1][4][5]

-

Alpha-1 Adrenergic Receptors: Antagonism can cause orthostatic hypotension (a drop in blood pressure upon standing).[5]

Pharmacokinetics and Metabolism

Imipramine is metabolized extensively in the liver, primarily by cytochrome P450 (CYP) enzymes.[8][9]

-

Demethylation: CYP2C19, CYP1A2, and CYP3A4 convert imipramine to its major active metabolite, desipramine.[9] Desipramine is also a potent antidepressant, but with a greater inhibitory effect on norepinephrine reuptake.[4]

-

Hydroxylation: CYP2D6 metabolizes both imipramine and desipramine into hydroxylated forms (e.g., 2-hydroxyimipramine), which also possess biological activity.[9][10]

This complex metabolic profile results in significant inter-individual variability in plasma concentrations, making therapeutic drug monitoring (TDM) essential for optimizing treatment.[8][11]

| Parameter | Value | Reference |

| Bioavailability | 22-77% (high first-pass metabolism) | [4][6] |

| Peak Plasma Time | 2-6 hours | [6][9] |

| Protein Binding | ~86% | [4] |

| Volume of Distribution (Vd) | 650-1100 L | [8][12] |

| Elimination Half-life (t½) | ~20 hours | [4][5] |

| Metabolism | Hepatic via CYP2C19, CYP2D6, CYP1A2 | [5][9] |

| Excretion | ~80% renal, ~20% fecal | [4][5] |

The Analytical Application: Imipramine-d4 as a Self-Validating Internal Standard

While pharmacologically indistinct from imipramine, the four deuterium atoms in Imipramine-d4 hydrochloride give it a higher molecular weight. This subtle modification makes it an ideal internal standard (IS) for quantitative analysis by mass spectrometry.[13]

The Principle of Stable Isotope Dilution

The core challenge in quantitative bioanalysis is variability. Loss of analyte can occur during sample extraction, and matrix components can unpredictably suppress or enhance the analyte's signal in the mass spectrometer.[14][15] A stable isotope-labeled internal standard is the most effective solution to this problem.[16]

The fundamental premise is that a SIL-IS is chemically and physically identical to the analyte of interest (the "light" native compound).[14] Therefore, it will:

-

Exhibit the same extraction recovery.

-

Experience the same degree of ion suppression or enhancement.

-

Co-elute chromatographically.[16]

Because the SIL-IS is added to the sample at a known concentration at the very beginning of the workflow, any losses or signal variations that affect the native analyte will affect the SIL-IS to the exact same degree.[15][17] The mass spectrometer can distinguish between the analyte and the IS based on their mass difference. By measuring the ratio of the analyte's peak area to the IS's peak area, all sources of variability are mathematically canceled out, yielding an exceptionally accurate and precise measurement of the analyte's true concentration.[17]

Causality: Why Imipramine-d4 is the Gold Standard

Using a structurally analogous compound (e.g., another TCA) as an internal standard is a less reliable approach. Such compounds may have different extraction efficiencies, chromatographic retention times, and ionization efficiencies, failing to accurately compensate for variability. Imipramine-d4, being an isotopologue of the analyte itself, provides the most trustworthy system for quantification because its behavior is a true proxy for the analyte.[16] This self-validating system is a requirement for robust bioanalytical methods that meet stringent regulatory guidelines.

Experimental Protocol: Quantification of Imipramine in Human Plasma

This section provides a representative LC-MS/MS protocol for the determination of imipramine in human plasma, a common workflow in clinical research and toxicology.

Materials and Reagents

-

Analytes: Imipramine hydrochloride, Imipramine-d4 hydrochloride, Desipramine hydrochloride (for simultaneous monitoring).

-

Solvents: Acetonitrile (ACN) and Methanol (MeOH) (LC-MS grade), Formic acid.

-

Reagents: Ultrapure water, human plasma (drug-free).

-

Consumables: 1.5 mL microcentrifuge tubes, autosampler vials.

Step-by-Step Methodology

-

Preparation of Stock and Working Solutions:

-

Prepare 1 mg/mL stock solutions of imipramine, desipramine, and imipramine-d4 in methanol.

-

Create a combined working standard solution of imipramine and desipramine by serial dilution in 50:50 ACN:water.

-

Prepare a separate working internal standard (IS) solution of imipramine-d4 at 100 ng/mL in 50:50 ACN:water.

-

-

Preparation of Calibration Curve and Quality Control (QC) Samples:

-

Spike blank human plasma with the combined working standard solution to create a calibration curve ranging from 5 to 1000 ng/mL.[11]

-

Prepare QC samples at low, medium, and high concentrations in the same manner.

-

-

Sample Preparation (Protein Precipitation):

-

To a 100 µL aliquot of plasma sample (calibrator, QC, or unknown), add 20 µL of the imipramine-d4 working IS solution (100 ng/mL).

-

Vortex briefly to mix. This step is critical; the IS must be added before any extraction to account for recovery losses.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean autosampler vial for analysis.

-

-

LC-MS/MS Instrumentation and Conditions:

-

LC System: UPLC or HPLC system.

-

Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18).[11]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would run from ~5-10% B to 95% B over several minutes to ensure separation from plasma components.

-

Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |

| Imipramine | 281.2 | 86.1 | 25 |

| Imipramine-d4 | 285.2 | 90.1 | 25 |

| Desipramine | 267.2 | 72.1 | 28 |

-

Data Analysis:

-

Integrate the chromatographic peaks for the analyte and IS MRM transitions.

-

Calculate the Peak Area Ratio (PAR) = (Peak Area of Imipramine) / (Peak Area of Imipramine-d4).

-

Construct a calibration curve by plotting the PAR against the known concentrations of the calibrators using a weighted (1/x²) linear regression.

-

Determine the concentration of imipramine in unknown samples by interpolating their PAR values from the calibration curve.

-

Conclusion

Imipramine-d4 hydrochloride is a powerful tool for the modern research scientist. While its core mechanism of action on a biological level mirrors that of its non-deuterated parent compound, its true utility lies in the analytical realm. By serving as a stable isotope-labeled internal standard, it provides a self-validating system that corrects for inevitable experimental variability. This enables the highly accurate, precise, and robust quantification of imipramine in complex biological matrices, ensuring the integrity of data in pharmacokinetic studies, clinical trials, and forensic toxicology. Understanding both the pharmacological action of imipramine and the analytical function of its deuterated analog is essential for professionals in drug development and biomedical research.

References

-

Britannica, T. Editors of Encyclopaedia (2018, April 18). imipramine. Encyclopedia Britannica. [Link]

-

Wikipedia contributors. (2024, May 22). Imipramine. Wikipedia. [Link]

-

WebMD. (n.d.). Imipramine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. [Link]

-

Speedy Pharmacist. (2025, March 2). Pharmacology of Imipramine (Tofranil); Mechanism of action, Pharmacokinetics, Uses, Effects [Video]. YouTube. [Link]

-

R Discovery. (n.d.). What are the molecular and cellular mechanisms of action of IMIPRAMINE HYDROCHLORIDE in TOFRANIL therapy?. [Link]

-

Gram, L. F. (1988). Imipramine: a model substance in pharmacokinetic research. Acta Psychiatrica Scandinavica Supplementum, 345, 81-84. [Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

-

Odo, C. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Academia.edu. [Link]

-

AptoChem. (n.d.). Deuterated internal standards and bioanalysis. [Link]

-

Preskorn, S. H., & Irwin, H. A. (1982). Clinical pharmacokinetics of imipramine and desipramine. Clinical Pharmacokinetics, 7(5), 386-404. [Link]

-

PharmGKB. (n.d.). Imipramine/Desipramine Pathway, Pharmacokinetics. [Link]

-

Probes & Drugs. (n.d.). IMIPRAMINE (PD010016, BCGWQEUPMDMJNV-UHFFFAOYSA-N). [Link]

-

Al-Adhami, T. J., et al. (2022). Development and validation of spectrophotometric method for determination of imipramine hydrochloride in tablets (solid materials). Journal of the Indian Chemical Society, 99(11), 100742. [Link]

-

Amini, H., & Ahmadiani, A. (2007). A simple and sensitive HPLC method for analysis of imipramine in human plasma with UV detection and liquid-liquid extraction: Application in bioequivalence studies. Iranian Journal of Pharmaceutical Research, 6(1), 53-58. [Link]

-

ResolveMass Laboratories Inc. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]

-

Hishinuma, T., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Journal of Mass Spectrometry, 55(11), e4601. [Link]

-

Kim, H. Y., et al. (2014). A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry. Journal of Chromatographic Science, 52(8), 849-855. [Link]

-

Nalawade, S. A., et al. (2025). RP-HPLC Single Advance Method with Validation Studies for Imipramine Hydrochloride and its Intermediates. Indian Journal of Pharmaceutical Education and Research, 59(1s), S283-S291. [Link]

-

U.S. Food and Drug Administration. (n.d.). Imipramine Hydrochloride Tablets USP 10 mg, 25 mg, and 50 mg. [Link]

-

Srikanth, I., & Raju, N. A. (2012). RP-HPLC Estimation of Imipramine Hydrochloride and Diazepam in Tablets. Indian Journal of Pharmaceutical Sciences, 74(3), 261-264. [Link]

-

Cleveland Clinic. (n.d.). Imipramine (Tofranil): Uses & Side Effects. [Link]

-

Patsnap Synapse. (2024, July 17). What is the mechanism of Imipramine Hydrochloride?. [Link]

-

Stewart, J. W., et al. (1985). Imipramine treatment for chronic depression. Archives of General Psychiatry, 42(1), 39-46. [Link]

-

Patsnap Synapse. (2024, June 14). What is Imipramine Hydrochloride used for?. [Link]

-

Ramirez, K., & Sheridan, J. F. (2016). Antidepressant imipramine diminishes stress-induced inflammation in the periphery and central nervous system and related anxiety- and depressive- like behaviors. Brain, Behavior, and Immunity, 57, 293-303. [Link]

-

Ramirez, K., & Sheridan, J. F. (2016). Antidepressant Imipramine Diminishes Stress-Induced Inflammation in the Periphery and Central Nervous System and Related Anxiety- And Depressive- Like Behaviors. Brain, Behavior, and Immunity, 57, 293-303. [Link]

Sources

- 1. Imipramine | Uses, Mechanism of Action, & Side Effects | Britannica [britannica.com]

- 2. Imipramine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 3. What is Imipramine Hydrochloride used for? [synapse.patsnap.com]

- 4. Imipramine - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. IMIPRAMINE (PD010016, BCGWQEUPMDMJNV-UHFFFAOYSA-N) [probes-drugs.org]

- 8. Imipramine: a model substance in pharmacokinetic research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ClinPGx [clinpgx.org]

- 10. Clinical pharmacokinetics of imipramine and desipramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A Simple, Rapid and Reliable Method to Determine Imipramine and Desipramine in Mouse Serum Using Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. youtube.com [youtube.com]

- 16. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 17. texilajournal.com [texilajournal.com]

An In-depth Technical Guide on the Isotopic Labeling of Imipramine for Research Purposes

Introduction: The Imperative for Isotopic Labeling in Imipramine Research

Imipramine, a prototypical tricyclic antidepressant (TCA), has been a cornerstone in the treatment of major depressive disorder and other conditions for decades.[1][2][3] Its complex metabolism and pharmacokinetic profile, however, present significant challenges in drug development and clinical application.[4][5][6] To unravel these complexities, researchers rely on isotopically labeled imipramine, a powerful tool that enables precise tracking and quantification of the drug and its metabolites within biological systems.[7][8] This guide provides a comprehensive technical overview of the strategies and methodologies for the isotopic labeling of imipramine, intended for researchers, scientists, and drug development professionals.

Isotopic labeling involves the substitution of one or more atoms of a molecule with their heavier, non-radioactive (stable) or radioactive isotopes.[7] For imipramine, this typically involves incorporating deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[9][10] The resulting labeled molecule is chemically identical to the parent drug but possesses a distinct mass, allowing it to be differentiated and quantified by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[7][11] This capability is indispensable for a wide range of research applications, including:

-

Pharmacokinetic (PK) and Bioavailability Studies: To accurately determine absorption, distribution, metabolism, and excretion (ADME) parameters.[7][8][11]

-

Metabolite Identification: To trace the metabolic fate of imipramine and identify novel metabolites.[12][13][14]

-

Quantitative Bioanalysis: To serve as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based assays, ensuring accuracy and precision.[7][15]

-

Drug-Drug Interaction Studies: To elucidate the impact of co-administered drugs on imipramine's metabolism.

-

Positron Emission Tomography (PET) Imaging: Carbon-11 (¹¹C) labeled imipramine can be used to visualize and quantify its binding to receptors in the brain.[16]

This guide will delve into the strategic considerations for labeling, detailed synthetic protocols, analytical characterization techniques, and key research applications, providing a robust framework for the successful implementation of isotopic labeling in imipramine research.

Strategic Considerations for Isotopic Labeling of Imipramine

The choice of isotope and the position of labeling are critical decisions that directly impact the utility and success of the research. The primary objective is to introduce the label at a metabolically stable position to prevent its loss during biotransformation.[9]

Choice of Isotope: A Comparative Analysis

| Isotope | Key Advantages | Key Disadvantages | Primary Applications |

| Deuterium (²H or D) | - Relatively inexpensive and readily available starting materials.- Multiple labels can be incorporated to achieve a significant mass shift.- Can sometimes exhibit a "deuterium isotope effect," slowing metabolism at the labeled site, which can be a tool for mechanistic studies.[17] | - Potential for back-exchange of the label if placed at an acidic position.- The kinetic isotope effect can alter the drug's pharmacokinetic profile, which must be considered.[17] | - Internal standards for quantitative MS.- Mechanistic metabolism studies. |

| Carbon-13 (¹³C) | - Label is metabolically stable and does not typically alter the drug's properties.- Provides a distinct signal in ¹³C-NMR for structural elucidation. | - More expensive and synthetically challenging to incorporate than deuterium. | - "Gold standard" internal standards for MS.- Definitive metabolic fate studies.- Tracers in clinical ADME studies.[9] |

| Nitrogen-15 (¹⁵N) | - Metabolically stable.- Useful for tracking the fate of the nitrogen-containing portions of the molecule.[10] | - Limited commercial availability of labeled precursors can make synthesis complex. | - Probing specific metabolic pathways involving the amine groups.- NMR-based structural and interaction studies. |

| Carbon-11 (¹¹C) | - Positron-emitting isotope suitable for PET imaging.[16] | - Short half-life (20.4 minutes) requires rapid synthesis and purification immediately before use.[18] | - In vivo imaging of imipramine receptor binding in the brain.[16] |

Positional Labeling Strategy

Imipramine's structure offers several potential sites for isotopic labeling. The key metabolic pathways for imipramine are N-demethylation to its active metabolite, desipramine, and aromatic hydroxylation, primarily at the 2-position.[4][5][13]

A logical workflow for selecting the labeling position is crucial for the successful application of the synthesized molecule.

Figure 1: A workflow diagram illustrating the logical process for selecting an isotopic labeling site on the imipramine molecule.

-

Aromatic Ring: Labeling the aromatic rings with deuterium or ¹³C is a common and effective strategy, as these positions are generally stable, although hydroxylation can occur.[19][20]

-

Propyl Chain: The propyl chain connecting the dibenzazepine core to the dimethylamino group is another viable location for labeling.

-

N-methyl Groups: While labeling the N-methyl groups is synthetically accessible, these positions are susceptible to metabolic demethylation, leading to the loss of the label.[17] This can be useful for studying the rate of demethylation but is undesirable for use as a stable internal standard.

Synthetic Protocols for Isotopically Labeled Imipramine

The synthesis of isotopically labeled imipramine often involves multi-step procedures starting from commercially available labeled precursors. All synthetic work should adhere to Good Manufacturing Practices (GMP) if the final product is intended for clinical use.[21][22][23]

Protocol 1: Synthesis of Imipramine-d₄ (Aromatic Labeling)

This protocol describes a common method for introducing four deuterium atoms onto the aromatic rings of the dibenzazepine nucleus.

Step-by-Step Methodology:

-

Preparation of Trideutero-o-nitrotoluene:

-

Reduce 2-nitrobenzoic acid with a deuterated reducing agent like borane-deuterium complex (B₂D₆).

-

Convert the resulting alcohol to a chloride.

-

Selectively reduce the chloride with sodium borodeuteride (NaBD₄) in dimethyl sulfoxide (DMSO) to yield trideutero-o-nitrotoluene.

-

-

Formation of Tetradeutero-2,2'-dinitrodibenzyl:

-

Treat the trideutero-o-nitrotoluene with potassium tert-butoxide in the presence of air.

-

-

Reduction and Cyclization:

-

Reduce the dinitro compound to the corresponding diamino compound.

-

Cyclize the diamino compound by heating its diphosphate salt to form the deuterated iminodibenzyl core.

-

-

Alkylation to Imipramine-d₄:

-

React the deuterated iminodibenzyl with 1-chloro-3-dimethylaminopropane in the presence of a strong base like sodium amide to yield tetradeuterated imipramine (Imipramine-d₄).[24]

-

Protocol 2: Synthesis of Imipramine-¹¹C (N-methylation for PET)

This protocol outlines the rapid synthesis of ¹¹C-labeled imipramine for PET imaging applications.[16][18]

Step-by-Step Methodology:

-

Production of [¹¹C]Methyl Iodide:

-

Produce [¹¹C]CO₂ via a cyclotron.

-

Convert [¹¹C]CO₂ to [¹¹C]methyl iodide ([¹¹C]CH₃I) using standard radiochemical methods.

-

-

N-methylation of Desipramine:

-

Purification:

-

Formulation:

-

Formulate the purified product in a sterile, injectable solution for administration.

-

A visual representation of the general synthetic workflow for labeled imipramine is provided below.

Figure 2: A generalized workflow for the synthesis and characterization of isotopically labeled imipramine.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and isotopic enrichment of the synthesized labeled imipramine.

Mass Spectrometry (MS)

MS is the primary technique for confirming the incorporation of the isotopic label and determining the isotopic purity.[7][11]

-

Confirmation of Labeling: The mass spectrum of the labeled compound will show a molecular ion peak ([M+H]⁺) shifted by the mass of the incorporated isotopes (e.g., +4 for d₄-imipramine).[25]

-

Isotopic Purity: High-resolution mass spectrometry can be used to determine the percentage of the compound that is correctly labeled and to identify any unlabeled or partially labeled species.[9]

-

Fragmentation Analysis: Tandem MS (MS/MS) can be used to confirm that the label is located at the desired position by analyzing the mass of the fragment ions.[26][27] For example, fragmentation of imipramine often results in a characteristic ion at m/z 236, corresponding to the loss of the dimethylaminopropyl side chain.[26] The mass of this fragment would be unchanged if the label is on the side chain, but would be shifted if the label is on the dibenzazepine ring system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for confirming the precise location of the isotopic label and for verifying the overall structure of the molecule.[28][29]

-

¹H NMR: In deuterium-labeled compounds, the disappearance of signals in the ¹H NMR spectrum at the positions of deuteration provides direct evidence of successful labeling.[28][30]

-

¹³C NMR: For ¹³C-labeled compounds, the ¹³C NMR spectrum will show a significantly enhanced signal for the labeled carbon atom.

-

¹⁵N NMR: Similarly, ¹⁵N NMR can be used to confirm the incorporation of nitrogen-15.

Quantitative Data Summary

| Analytical Technique | Parameter Measured | Typical Specification |

| High-Resolution MS | Molecular Weight | Corresponds to the theoretical mass of the labeled compound. |

| MS | Isotopic Enrichment | >98% |

| HPLC | Chemical Purity | >98% |

| NMR Spectroscopy | Structural Confirmation & Label Position | Spectrum consistent with the proposed structure. |

Applications in Research and Drug Development

Isotopically labeled imipramine is a versatile tool with numerous applications in preclinical and clinical research.

Pharmacokinetic and Bioavailability Studies

A common application is in "co-administration" studies to determine bioavailability.[31] In this design, a non-labeled oral formulation of imipramine is administered simultaneously with an intravenous or oral solution of a stable isotope-labeled version.[31] By measuring the ratio of labeled to unlabeled drug in plasma samples over time, an absolute or relative bioavailability can be calculated with high precision, as this method internally controls for inter-individual variability in drug clearance.

A typical workflow for such a study is outlined below.

Figure 3: A workflow diagram for a pharmacokinetic study using isotopically labeled imipramine.

Internal Standard for Quantitative Bioanalysis